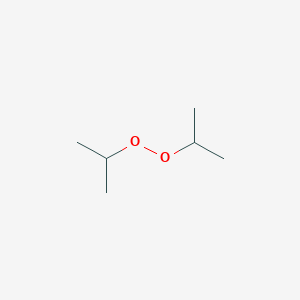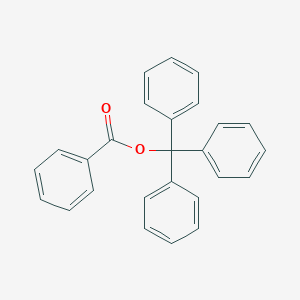
Trityl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trityl benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in many organic solvents. Trityl benzoate is often used as a protecting group for carboxylic acids in organic synthesis due to its stability and ease of removal.
Aplicaciones Científicas De Investigación
Trityl benzoate has a wide range of scientific research applications. It is commonly used as a protecting group for carboxylic acids in organic synthesis, particularly in the synthesis of peptides and nucleotides. Trityl benzoate can also be used as a reagent in the synthesis of other organic compounds, such as esters and amides. Additionally, trityl benzoate has been used in the development of new materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of trityl benzoate is related to its ability to protect carboxylic acids in organic synthesis. Trityl benzoate reacts with the carboxylic acid group to form a stable ester, which can then be used in further reactions. The protecting group can be removed using mild acid or base conditions, which allows for the recovery of the original carboxylic acid.
Efectos Bioquímicos Y Fisiológicos
Trityl benzoate does not have any known biochemical or physiological effects. It is an inert compound that is not metabolized by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trityl benzoate has several advantages for lab experiments. It is a stable and easily removable protecting group for carboxylic acids, which makes it useful in organic synthesis. Trityl benzoate is also relatively inexpensive and readily available. However, trityl benzoate has some limitations. It can be difficult to remove the protecting group under certain conditions, which can lead to unwanted side reactions. Additionally, trityl benzoate can be sensitive to moisture and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the use of trityl benzoate in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than trityl benzoate. Another area of interest is the use of trityl benzoate in the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. Additionally, trityl benzoate could be used in the development of new drugs and therapeutics, particularly in the area of peptide and nucleotide synthesis.
Conclusion:
Trityl benzoate is a useful compound in scientific research due to its stability and ease of removal as a protecting group for carboxylic acids. It has a wide range of applications in organic synthesis, materials science, and drug development. While trityl benzoate has some limitations, it remains an important compound in the field of organic chemistry. Future research in this area will likely lead to new and exciting applications for trityl benzoate.
Métodos De Síntesis
Trityl benzoate can be synthesized through the reaction of benzoyl chloride with triphenylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl chloride, which then reacts with benzoyl chloride to form trityl benzoate. The reaction is typically carried out under reflux conditions and can be monitored using thin-layer chromatography.
Propiedades
Número CAS |
17714-77-1 |
|---|---|
Nombre del producto |
Trityl benzoate |
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
trityl benzoate |
InChI |
InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
IWTBESTVUWMZEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



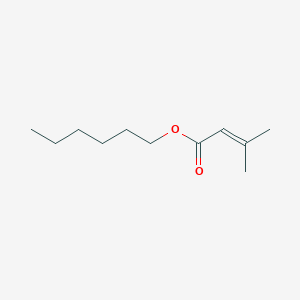
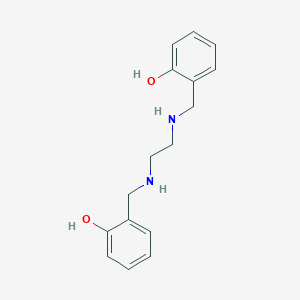
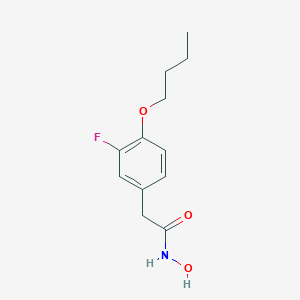
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
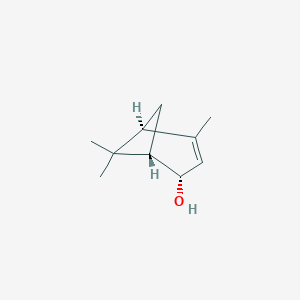
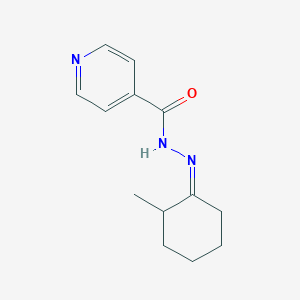
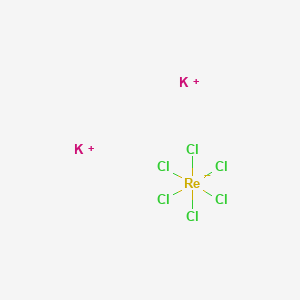
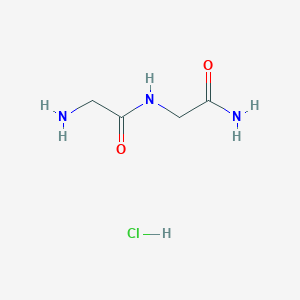
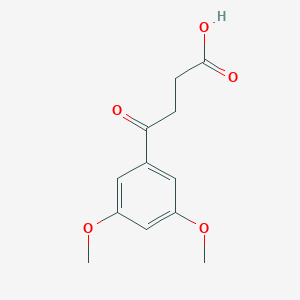
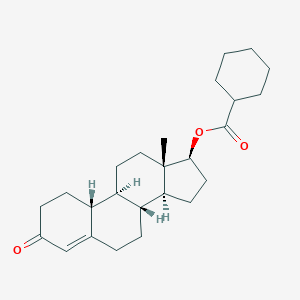
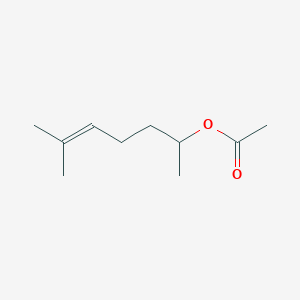
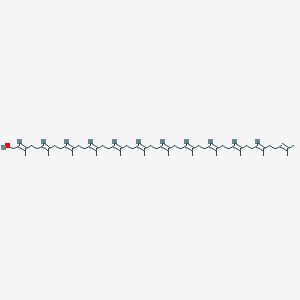
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
